3-(Trifluoromethyl)-1,2,4-oxadiazol-5-ol
Overview
Description
3-(Trifluoromethyl)-1,2,4-oxadiazol-5-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to an oxadiazole ring
Scientific Research Applications
3-(Trifluoromethyl)-1,2,4-oxadiazol-5-ol has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group often play a significant role in pharmaceuticals and agrochemicals .
Mode of Action
One hypothesis suggests that due to its structural similarity to phenolic compounds known to inhibit mitochondrial atp production, it might impair mitochondrial oxidative phosphorylation . Another hypothesis is that it targets the gill, interfering with gill ion uptake .
Biochemical Pathways
It’s suggested that the compound might interfere with mitochondrial oxidative phosphorylation . This could potentially disrupt energy production within cells, leading to various downstream effects.
Pharmacokinetics
It’s known that the trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Result of Action
Given its potential to impair mitochondrial oxidative phosphorylation, it could potentially disrupt cellular energy production and lead to various cellular effects .
Action Environment
It’s known that environmental conditions can significantly impact the effectiveness and stability of many chemical compounds .
Biochemical Analysis
Biochemical Properties
3-(Trifluoromethyl)-1,2,4-oxadiazol-5-ol plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been found to interact with several enzymes, including those involved in oxidative phosphorylation and metabolic pathways. The trifluoromethyl group in this compound is known to influence the enzyme’s activity by altering the electronic environment of the active site, thereby affecting the enzyme’s catalytic efficiency . Additionally, this compound interacts with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, which can modulate their function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation and apoptosis . Furthermore, it affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell . The impact on cellular metabolism is also significant, as this compound can alter metabolic flux and the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The trifluoromethyl group in this compound is known to form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s activity . Additionally, this compound can interact with DNA and RNA, affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, but its degradation products can have different biochemical properties . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell signaling and metabolism . These temporal effects are crucial for understanding the long-term impact of this compound in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can modulate biochemical pathways effectively . At higher doses, this compound can exhibit toxic or adverse effects, including disruptions in metabolic processes and cellular damage . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by altering the activity of key enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation . Additionally, this compound can affect the levels of metabolites, leading to changes in cellular energy balance and redox state .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The interaction with binding proteins can influence its localization and accumulation within cells, affecting its biochemical activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of hydrazides with trifluoromethyl ketones, followed by oxidation to form the oxadiazole ring . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes that allow for the efficient and scalable synthesis of trifluoromethyl-heteroatom anions . These methods utilize readily available organic precursors and fluorine sources, such as cesium fluoride, to facilitate the rapid generation of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-1,2,4-oxadiazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of trifluoromethylated derivatives, while oxidation and reduction reactions can lead to different oxadiazole compounds .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are used in similar applications.
Trifluoromethyl ethers: These compounds also contain the trifluoromethyl group and are used in pharmaceuticals and agrochemicals.
Trifluoromethylthio compounds: These compounds have a trifluoromethyl group attached to a sulfur atom and are used in medicinal chemistry.
Uniqueness
3-(Trifluoromethyl)-1,2,4-oxadiazol-5-ol is unique due to its oxadiazole ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of novel molecules and the development of new materials .
Properties
IUPAC Name |
3-(trifluoromethyl)-4H-1,2,4-oxadiazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF3N2O2/c4-3(5,6)1-7-2(9)10-8-1/h(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOZESGQFAKZTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NOC(=O)N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301254299 | |
Record name | 3-(Trifluoromethyl)-1,2,4-oxadiazol-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301254299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1338494-62-4 | |
Record name | 3-(Trifluoromethyl)-1,2,4-oxadiazol-5(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1338494-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Trifluoromethyl)-1,2,4-oxadiazol-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301254299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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